![molecular formula C15H11ClN2O2 B14408618 5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine CAS No. 83768-39-2](/img/structure/B14408618.png)
5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro group at the 5th position and a naphthalen-2-yloxy methoxy group at the 2nd position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine typically involves the reaction of 5-chloropyrimidine with naphthalen-2-yloxy methanol under specific conditions. One common method involves the use of a base such as potassium tert-butoxide (t-BuOK) in dry tetrahydrofuran (THF) at low temperatures (0°C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions with aryl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine involves its interaction with specific molecular targets. For instance, it may act on non-receptor protein-tyrosine kinases, which play a crucial role in regulating cell migration, adhesion, and cytoskeletal reorganization . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with a chloro group at the 2nd position.
5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxychromen-4-one: A compound with similar structural features but different functional groups.
Uniqueness
5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine is unique due to the presence of both a chloro group and a naphthalen-2-yloxy methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological activities.
Eigenschaften
CAS-Nummer |
83768-39-2 |
|---|---|
Molekularformel |
C15H11ClN2O2 |
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
5-chloro-2-(naphthalen-2-yloxymethoxy)pyrimidine |
InChI |
InChI=1S/C15H11ClN2O2/c16-13-8-17-15(18-9-13)20-10-19-14-6-5-11-3-1-2-4-12(11)7-14/h1-9H,10H2 |
InChI-Schlüssel |
APRFPDNROODCKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCOC3=NC=C(C=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
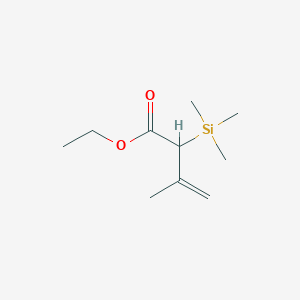
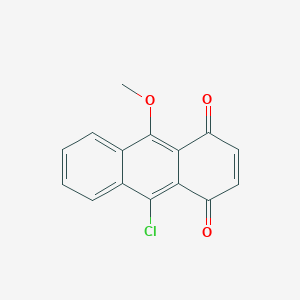
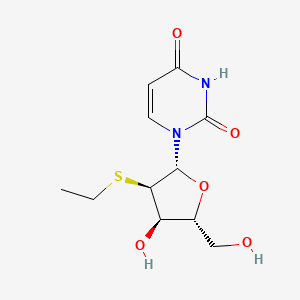
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
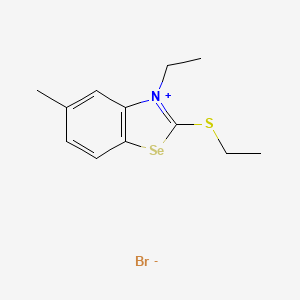

![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
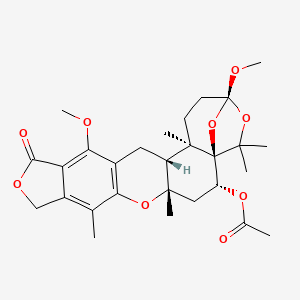
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)

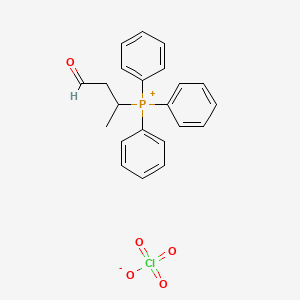
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)

